3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate
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Overview
Description
3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate is an organic compound with the molecular formula C₁₇H₂₃Cl₃O₃. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with three chlorine atoms at positions 2, 4, and 5, and the acetic acid moiety is esterified with 3,5,5-trimethylhexanol. This compound is known for its applications in various fields, including agriculture and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with 3,5,5-trimethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including filtration, distillation, and crystallization, to achieve the required purity and quality standards.
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4,5-trichlorophenoxyacetic acid and 3,5,5-trimethylhexanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids and ketones.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide, often in acidic or basic media.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or under reflux conditions.
Major Products Formed
Hydrolysis: 2,4,5-Trichlorophenoxyacetic acid and 3,5,5-trimethylhexanol.
Oxidation: Corresponding carboxylic acids and ketones.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on plant growth and development due to its structural similarity to auxins.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of phenoxyacetic acid derivatives.
Industry: Utilized in the formulation of herbicides and pesticides due to its ability to inhibit the growth of broad-leafed plants.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes and receptors involved in plant growth regulation, such as auxin receptors.
Pathways Involved: It mimics the action of natural auxins, leading to the disruption of normal plant growth and development processes. This results in the inhibition of cell division and elongation, ultimately causing the death of the plant.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A closely related compound with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative used as a herbicide.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A phenoxy herbicide with similar applications.
Uniqueness
3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate is unique due to its specific esterification with 3,5,5-trimethylhexanol, which imparts distinct physicochemical properties and biological activity. This modification enhances its effectiveness as a herbicide and its utility in various research applications.
Properties
CAS No. |
74592-66-8 |
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Molecular Formula |
C17H23Cl3O3 |
Molecular Weight |
381.7 g/mol |
IUPAC Name |
3,5,5-trimethylhexyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C17H23Cl3O3/c1-11(9-17(2,3)4)5-6-22-16(21)10-23-15-8-13(19)12(18)7-14(15)20/h7-8,11H,5-6,9-10H2,1-4H3 |
InChI Key |
OZVDVFHHRMNCDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl)CC(C)(C)C |
Origin of Product |
United States |
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